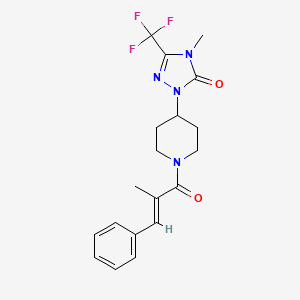
(E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a triazole moiety, and a trifluoromethyl group. Its molecular formula is C21H24F3N5O, and it has been synthesized for evaluation in various biological assays.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole A | S. aureus | 16 | |
| Triazole B | E. coli | 32 | |
| Triazole C | Pseudomonas aeruginosa | 64 |
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as the MAPK/ERK pathway.
Case Study: Antitumor Efficacy
A study conducted on human cervical cancer cells (HeLa) demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 25 µM. The study attributed this effect to the induction of oxidative stress and subsequent apoptosis.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- Receptor Modulation : It potentially acts on neurotransmitter receptors, influencing neurological pathways.
- Cell Cycle Interference : By affecting cyclin-dependent kinases (CDKs), it can halt the progression of cancer cells through the cell cycle.
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity at therapeutic concentrations. In vivo studies are necessary to further elucidate its safety profile.
特性
IUPAC Name |
4-methyl-2-[1-[(E)-2-methyl-3-phenylprop-2-enoyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-13(12-14-6-4-3-5-7-14)16(27)25-10-8-15(9-11-25)26-18(28)24(2)17(23-26)19(20,21)22/h3-7,12,15H,8-11H2,1-2H3/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNJQECKTLDJPK-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














